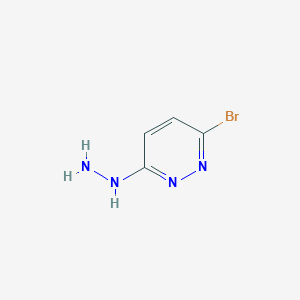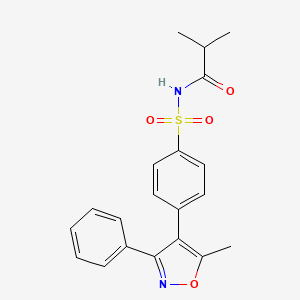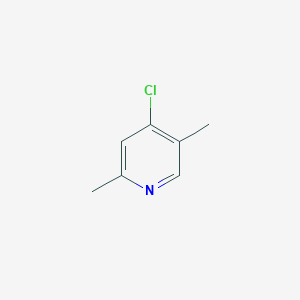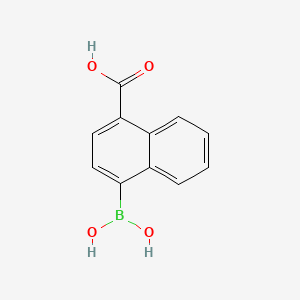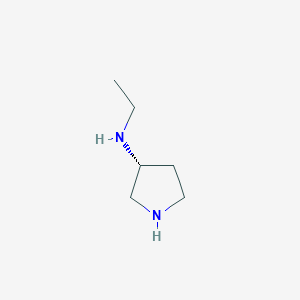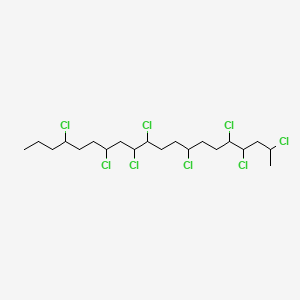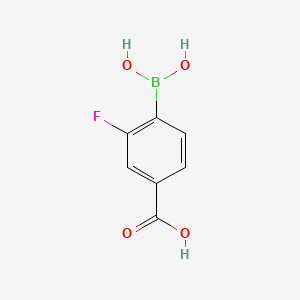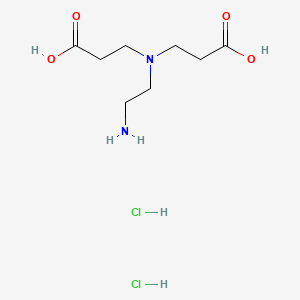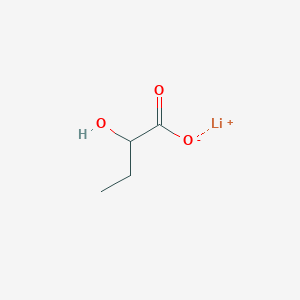
Lithium 2-hydroxybutanoate
概要
説明
Lithium 2-hydroxybutanoate: is an organic lithium salt with the molecular formula C4H7LiO3 and a molecular weight of 110.04 g/mol . It is a crystalline powder that is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Lithium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutanoic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the crystalline product .
Industrial Production Methods: Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high purity and yield .
化学反応の分析
Types of Reactions: Lithium 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted organic compounds.
科学的研究の応用
Chemistry: Lithium 2-hydroxybutanoate is used as a reagent in organic synthesis, particularly in the preparation of other lithium-containing compounds .
Biology: In biological research, it is used to study metabolic pathways involving lithium ions and their effects on cellular processes .
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic effects, particularly in the context of lithium’s known benefits in treating mood disorders .
Industry: In industrial applications, it is used in the production of specialty chemicals and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of lithium 2-hydroxybutanoate involves its dissociation into lithium ions and 2-hydroxybutanoate ions in solution. The lithium ions can interact with various molecular targets, including enzymes and neurotransmitter systems. For example, lithium ions are known to inhibit glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which are involved in cellular signaling pathways . These interactions can lead to changes in neurotransmitter levels and other cellular processes, contributing to its effects .
類似化合物との比較
- Lithium 2-hydroxybutyrate
- Lithium stearate
- Lithium acetate
Comparison: Lithium 2-hydroxybutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to lithium stearate and lithium acetate, this compound has a different solubility profile and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
特性
IUPAC Name |
lithium;2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Li/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZBARDXHWUSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635755 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381716-41-2 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


